molecular formula C9H13NOS B3920740 N-propyl-2-(2-thienyl)acetamide

N-propyl-2-(2-thienyl)acetamide

Cat. No.: B3920740
M. Wt: 183.27 g/mol
InChI Key: FLKSMORHGNGHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propyl-2-(2-thienyl)acetamide is an acetamide derivative featuring a thienyl group at the 2-position of the acetamide backbone and an N-propyl substituent. This compound belongs to a class of molecules where structural modifications (e.g., alkyl chains, heterocyclic rings) influence physicochemical properties and biological activity.

Properties

IUPAC Name

N-propyl-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-2-5-10-9(11)7-8-4-3-6-12-8/h3-4,6H,2,5,7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKSMORHGNGHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Acetamide Backbone

The biological and chemical profiles of acetamide derivatives are highly dependent on substituents at the N-alkyl and 2-aryl/heteroaryl positions. Below is a comparative analysis:

Compound N-Substituent 2-Position Group Key Properties/Activities References
N-Propyl-2-(2-thienyl)acetamide Propyl 2-Thienyl Potential bioactivity (inferred from thienyl analogs)
Alachlor Methoxymethyl + 2,6-diethylphenyl Chlorine Herbicide; inhibits plant cell division
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazol-2-yl 2,6-Dichlorophenyl Antimicrobial; crystal packing stabilized by N–H⋯N bonds
N-[3-mercapto-5-(2-thienyl)-1,2,4-triazol-4-yl]-N'-arylthioureas Arylthiourea 5-(2-Thienyl)-1,2,4-triazole Broad-spectrum antibacterial activity
Pretilachlor 2-Propoxyethyl + 2,6-diethylphenyl Chlorine Herbicide; disrupts lipid biosynthesis

Key Observations:

  • Thienyl vs. Phenyl/Chlorophenyl: The 2-thienyl group (as in this compound) offers a smaller, more polarizable heterocycle compared to phenyl or chlorophenyl groups. Thienyl-containing compounds (e.g., ) often exhibit enhanced antimicrobial activity due to improved membrane penetration .
  • N-Alkyl vs.
  • Chlorine Substitution: Chloroacetamides like alachlor and pretilachlor are agrochemicals with herbicidal activity, whereas non-chlorinated analogs (e.g., thienyl or thiazolyl derivatives) are explored for pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propyl-2-(2-thienyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-propyl-2-(2-thienyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.